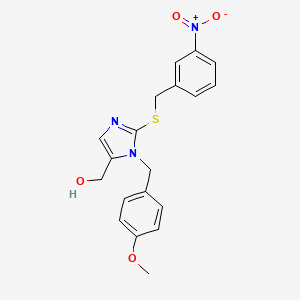

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

描述

属性

IUPAC Name |

[3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAOJFQPBREQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Imidazole Ring:

- Starting with a precursor such as glyoxal, ammonia, and formaldehyde to form the imidazole core.

- Reaction conditions: Mild heating under reflux in an aqueous or alcoholic medium.

作用机制

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Molecular Targets and Pathways:

- Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor modulation: It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

相似化合物的比较

[2-Mercapto-1-(4-Methoxybenzyl)-1H-Imidazol-5-yl]methanol (CAS 470690-99-4)

- Core Structure : Imidazole (identical to the target compound).

- Substituents :

- Position 1 : 4-Methoxybenzyl (same as target compound).

- Position 2 : Mercapto (-SH) group instead of (3-nitrobenzyl)thio.

- Position 5 : Hydroxymethyl (same as target compound).

- Molecular Weight : 250.32 g/mol .

- Key Differences: The mercapto group at position 2 offers redox-active thiol chemistry, contrasting with the stable thioether linkage in the target compound. Lacks the nitro group, reducing steric hindrance and electron-withdrawing effects.

2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)ethanol (Compound 4d from )

- Core Structure : Tetrazole (5-membered ring with four nitrogen atoms).

- Substituents: Position 1: 3-Nitrophenyl (electron-withdrawing nitro group). Position 2: 1H-Tetrazol-5-ylthio (thio-linked tetrazole, a bioisostere for carboxylic acids). Position 5: Ethanol (-CH₂CH₂OH) side chain.

- Key Differences: The tetrazole core enhances metabolic stability compared to imidazole but may alter binding affinity in biological targets. The ethanol substituent increases hydrophilicity compared to the hydroxymethyl group in the target compound .

2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols ()

- Core Structure : Nitroimidazole (imidazole with nitro group at position 5).

- Substituents: Position 1: 4-(1,2-Dimethyl-5-nitroimidazol-4-yl)phenyl (dimethyl and nitro groups on imidazole). Position 2: Aryl group (variable aromatic substituents). Position 5: Ethanol (-CH₂CH₂OH).

- Ethanol substituent vs. hydroxymethyl may alter solubility and pharmacokinetics .

Structural and Functional Implications of Substituents

Electronic Effects

Steric and Solubility Considerations

- Thioether vs.

- Hydroxymethyl vs. Ethanol: The hydroxymethyl group (-CH₂OH) offers a compact hydrophilic moiety, while ethanol (-CH₂CH₂OH) provides increased flexibility and solubility .

生物活性

The compound (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent studies and findings.

Synthesis

The synthesis of the compound typically involves a multi-step process, including the formation of the imidazole ring followed by the introduction of substituents such as methoxy and nitro groups. The synthesis pathway can be summarized as follows:

- Formation of the Imidazole Core : The initial step involves the reaction of appropriate precursors to form the imidazole ring.

- Substitution Reactions : Subsequent reactions introduce the 4-methoxybenzyl and 3-nitrobenzyl thio groups.

- Final Modification : The final product is obtained through reductive amination or similar techniques to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing an imidazole core exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against various bacterial strains.

- Minimum Inhibitory Concentrations (MICs) : The compound's effectiveness was evaluated using MIC assays against Gram-positive and Gram-negative bacteria. Results indicated that it possesses potent antibacterial activity with MIC values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study assessed its impact on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

- Cell Viability Assays : The compound demonstrated a dose-dependent reduction in cell viability across different concentrations.

| Concentration (µM) | MDA-MB-231 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 1 | 85 | 90 |

| 10 | 65 | 70 |

| 50 | 30 | 40 |

- Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes observed under microscopy.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives, including our compound:

- Study on Antitubercular Activity : A related study synthesized similar imidazole compounds and tested their efficacy against Mycobacterium tuberculosis. Results showed that these compounds could inhibit bacterial growth effectively, suggesting a potential application in tuberculosis treatment .

- Evaluation of Cytotoxic Effects : Another study focused on the cytotoxic effects of various imidazole derivatives on different cancer cell lines, confirming their ability to induce cell cycle arrest and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。